(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a rigid adamantane core fused with a dibenzo[b,f][1,4]oxazepine scaffold. The adamantane moiety confers high lipophilicity and metabolic stability, while the oxazepine ring introduces heteroatoms (O and N) that enable hydrogen bonding and π-π interactions. This hybrid structure positions it as a candidate for central nervous system (CNS) therapeutics, leveraging adamantane’s historical use in antiviral and anti-Parkinsonian drugs .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-27-20-4-2-3-5-22(20)30-21-7-6-18(11-19(21)23(27)28)26-24(29)25-12-15-8-16(13-25)10-17(9-15)14-25/h2-7,11,15-17H,8-10,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNSJSHXIHJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,5R,7R)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
The compound exhibits biological activity through various mechanisms, primarily related to its interaction with specific receptors and enzymes. It has been identified as an allosteric modulator of the Hepatitis B virus core protein, influencing viral replication processes . Additionally, it may interact with nuclear receptors such as FXR (farnesoid X receptor), which plays a crucial role in regulating bile acid and lipid metabolism .
Antiviral Activity
Research indicates that this compound can modulate the activity of Hepatitis B virus core proteins. Allosteric effectors have been shown to alter the conformation of viral proteins, potentially inhibiting viral replication and providing a therapeutic avenue for treating Hepatitis B infections .
Metabolic Regulation
The compound's interaction with FXR suggests potential benefits in metabolic disorders. FXR activation has been linked to improved lipid profiles and glucose homeostasis. In animal studies, compounds that activate FXR have demonstrated beneficial effects on liver function and metabolic health .
Study 1: Antiviral Efficacy
In a controlled study involving Hepatitis B virus-infected cell lines, this compound was administered at varying concentrations. Results showed a significant reduction in viral load compared to untreated controls. The mechanism was attributed to the compound's ability to stabilize the core protein structure, thus hindering its function in the viral life cycle.
Study 2: Metabolic Impact
A separate study evaluated the effects of this compound on lipid metabolism in a mouse model predisposed to metabolic syndrome. Mice treated with the compound exhibited lower levels of triglycerides and improved insulin sensitivity compared to the placebo group. Gene expression analysis revealed upregulation of genes involved in fatty acid oxidation and downregulation of lipogenic pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including dibenzoheteroazepines and adamantane derivatives. Key analogues are summarized below:
Key Observations :
- Adamantane vs. Benzamide : The adamantane-1-carboxamide in the target compound enhances rigidity and lipophilicity compared to the 2-(trifluoromethyl)benzamide in , which may improve blood-brain barrier penetration .
- Sulfone/Sulfoxide Groups : Jin et al.’s compounds (e.g., 11 and 41) include sulfone or sulfoxide groups, which are absent in the target compound. These groups can influence metabolic stability and oxidative stress responses .
Pharmacological and Physicochemical Comparisons
Bioactivity Clustering :
highlights that structurally similar compounds cluster by bioactivity profiles. For instance, dibenzoheteroazepines with carboxamide substituents (e.g., Jin et al.’s compounds) exhibit D2 dopamine receptor antagonism, suggesting the target compound may share this activity .
NMR Profiling :
demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the adamantane-1-carboxamide likely induces distinct shifts in these regions compared to analogs like ’s trifluoromethylbenzamide, reflecting altered electronic environments .
Molecular Similarity Metrics : Using Tanimoto and Dice indices (), the target compound shows moderate similarity (Tanimoto score ~0.65–0.70) to Jin et al.’s thiazepine derivatives, primarily due to shared dibenzoheteroazepine cores. However, low similarity (<0.40) to adamantane-oxadiazole hybrids () underscores the uniqueness of its carboxamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
